2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid
Description
2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone conjugated with a 1,3,4-oxadiazole ring substituted at the 5-position with a 3,4,5-trimethylfuran moiety. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and stability in biological systems.
Properties
CAS No. |
59663-64-8 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[5-(3,4,5-trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H14N2O4/c1-8-9(2)13(21-10(8)3)15-18-17-14(22-15)11-6-4-5-7-12(11)16(19)20/h4-7H,1-3H3,(H,19,20) |
InChI Key |
MQPCXHMXZYWLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C)C2=NN=C(O2)C3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the formation of the oxadiazole ring, and finally the attachment of the benzoic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid can be compared to related compounds based on substituent variations, physicochemical properties, and biological activities. Below is a detailed analysis:
Structural Analogues
(E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic acid (Compound 2, ) Substituent Differences: Replaces the 3,4,5-trimethylfuran group with a thiophene ring. The absence of methyl groups reduces steric hindrance, possibly increasing binding affinity to targets. Synthetic Pathway: Prepared via coupling reactions with amino acids (e.g., glycine, methionine) and recrystallized from DMSO/EtOH .
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic Acid Derivatives () Substituent Differences: Features an azo (-N=N-) linkage and benzothiazole substituents instead of oxadiazole and furan. Impact on Properties: The azo group introduces strong chromophoric properties (useful in dye chemistry) but may reduce metabolic stability. Benzothiazole’s sulfur and nitrogen atoms could enhance metal-chelation capacity compared to furan. Acidity Constants: pKa values for phenolic and carboxylic protons were determined, showing sensitivity to substituent effects .
Key Research Findings
- Electronic Effects: The oxadiazole ring in the target compound stabilizes the benzoic acid’s deprotonated form, which may enhance its solubility in alkaline environments. This contrasts with azo-linked derivatives, where the acidic protons are influenced by both phenolic and carboxylic groups .
- Steric Considerations : The 3,4,5-trimethylfuran group introduces significant steric bulk, which could hinder interactions with flat binding pockets compared to thiophene or benzothiazole derivatives.
- Synthetic Challenges : Unlike azo-coupled compounds (prepared via diazotization and coupling ), oxadiazole derivatives require cyclization reactions under controlled conditions, as seen in .
Biological Activity
2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a 1,3,4-oxadiazole ring and a trimethylfuran substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of oxadiazole displayed activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| Oxadiazole derivatives | Strong | S. aureus |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies:
- Case Study : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may inhibit pro-inflammatory cytokines.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 40 |
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties:
- Research Findings : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. The proposed mechanism includes induction of apoptosis through the mitochondrial pathway.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the trimethylfuran moiety may facilitate membrane interaction.
- Cytokine Modulation : The oxadiazole ring may play a role in modulating inflammatory pathways.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
